1-[(2,3-Dichlorophenyl)methyl]piperazine CAS number and molecular weight
1-[(2,3-Dichlorophenyl)methyl]piperazine CAS number and molecular weight
The following technical monograph provides a comprehensive analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine , chemically known as 1-(2,3-Dichlorobenzyl)piperazine .
Editorial Note: This guide distinguishes between the benzyl analog (the specific subject of your request) and the phenyl analog (a common intermediate for Aripiprazole). While the phenyl analog is more prevalent in current manufacturing, the benzyl analog represents a distinct chemical entity with specific synthetic and pharmacological implications.
Executive Summary
1-[(2,3-Dichlorophenyl)methyl]piperazine (also known as 1-(2,3-Dichlorobenzyl)piperazine) is a substituted piperazine derivative utilized primarily as a chemical building block in the synthesis of central nervous system (CNS) active agents. Structurally, it belongs to the benzylpiperazine (BZP) class, a scaffold associated with monoamine transporter modulation. In drug development, it serves as a critical structural analog for Structure-Activity Relationship (SAR) studies and as a reference standard for impurity profiling in the manufacturing of dichlorophenyl-piperazine based therapeutics.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature and Identification[5][7]
-
IUPAC Name: 1-[(2,3-Dichlorophenyl)methyl]piperazine
-
Common Name: 1-(2,3-Dichlorobenzyl)piperazine[1]
-
CAS Registry Number: 523980-04-3 (Free base)
-
Molecular Formula: C₁₁H₁₄Cl₂N₂
-
Molecular Weight: 245.15 g/mol
Structural Specification
The molecule consists of a piperazine ring attached to a 2,3-dichlorophenyl ring via a methylene (
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Low melting point solid or viscous oil (free base) |
| Boiling Point | ~340°C (Predicted) | At 760 mmHg |
| Density | ~1.25 g/cm³ | Predicted |
| LogP | 2.8 - 3.1 | Lipophilic, crosses BBB |
| pKa | ~9.1 (Secondary amine) | Protonated at physiological pH |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water (Free base) |
Synthetic Methodologies
Two primary routes are employed for the synthesis of 1-(2,3-Dichlorobenzyl)piperazine. The Nucleophilic Substitution route is preferred for industrial scalability, while Reductive Amination is often used in medicinal chemistry labs for high-throughput analog generation.
Route A: Nucleophilic Substitution (Alkylation)
This protocol utilizes 2,3-dichlorobenzyl chloride and excess piperazine to minimize bis-alkylation byproducts.
Reaction Scheme:
Detailed Protocol:
-
Charge: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Piperazine anhydrous (4.0 eq, 34.4 g) in Acetonitrile (150 mL).
-
Rationale: Excess piperazine acts as both the nucleophile and the proton scavenger, preventing the formation of the symmetrical bis-benzyl byproduct.
-
-
Addition: Add Potassium Carbonate (1.5 eq, anhydrous) to the solution.
-
Alkylation: Dropwise add a solution of 2,3-Dichlorobenzyl chloride (1.0 eq, 19.5 g) in Acetonitrile (50 mL) over 60 minutes at room temperature.
-
Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor consumption of benzyl chloride via TLC (Hexane:EtOAc 7:3) or HPLC.[2]
-
Work-up:
-
Filter off inorganic salts (
/ ). -
Concentrate the filtrate under reduced pressure to remove acetonitrile.
-
Resuspend residue in water (100 mL) and extract with Dichloromethane (3 x 50 mL).
-
-
Purification: The crude oil contains the mono-substituted product and excess piperazine.
-
Wash: Wash the organic layer copiously with water to remove unreacted piperazine (highly water-soluble).
-
Salt Formation: Treat the organic layer with 4M HCl in dioxane to precipitate the dihydrochloride salt . Recrystallize from Ethanol/Ether.
-
Route B: Reductive Amination
Ideal for parallel synthesis when the benzyl halide is unavailable.
Protocol:
-
Dissolve 2,3-Dichlorobenzaldehyde (1.0 eq) and N-Boc-piperazine (1.1 eq) in 1,2-Dichloroethane (DCE).
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in portions.
-
Stir at ambient temperature for 12 hours.
-
Quench with saturated
. Extract with DCM. -
Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) for 1 hour to yield the free amine.
Pharmaceutical Applications & Drug Development Context
Structural Analog Analysis (SAR)
In drug discovery, this compound serves as a critical probe for the Dopamine D2/D3 and Serotonin 5-HT receptor families.
-
Linker Effect: The methylene linker (benzyl) vs. direct bond (phenyl) drastically changes the vector of the piperazine nitrogen lone pair.
-
Phenyl Analog (Aripiprazole Intermediate): Rigid, conjugation between phenyl ring and nitrogen. High affinity for D2 receptors.
-
Benzyl Analog (Topic Compound): Flexible, no conjugation. Often results in higher affinity for monoamine transporters (DAT/SERT) or Sigma receptors.
-
Impurity Profiling
During the synthesis of Aripiprazole or similar phenylpiperazine drugs, benzyl analogs can appear as impurities if the starting material (2,3-dichloroaniline) contains traces of 2,3-dichlorotoluene that undergo side-reactions. This compound is used as a Reference Standard to validate HPLC methods for purity release testing.
Visualization of Synthetic Workflow
The following diagram illustrates the decision matrix for synthesizing and purifying this compound in a regulated environment.
Caption: Decision matrix and workflow for the synthesis and quality control of 1-(2,3-Dichlorobenzyl)piperazine.
Analytical Characterization
To validate the identity of 1-[(2,3-Dichlorophenyl)methyl]piperazine, the following analytical parameters must be met.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 210 nm and 254 nm.
-
Retention Time: The benzyl analog typically elutes later than the phenyl analog due to the methylene group increasing lipophilicity.
NMR Interpretation ( H NMR, 400 MHz, DMSO- )
- 2.60 - 2.80 ppm: Multiplet (8H), Piperazine ring protons.
-
3.65 ppm: Singlet (2H), Benzylic
protons. Diagnostic Peak. - 7.30 - 7.60 ppm: Multiplet (3H), Aromatic protons (2,3-dichlorophenyl ring).
Safety & Handling (SDS Summary)
As a halogenated benzylpiperazine, this compound requires strict safety protocols.
-
Hazards:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage (Free base is caustic).
-
H335: May cause respiratory irritation.
-
-
Handling: Use within a chemical fume hood. Wear nitrile gloves and chemical splash goggles.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine. Hygroscopic in salt form.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 851833, 1-(2,3-Dichlorophenyl)piperazine. (Note: Reference for the phenyl analog congener comparison). Retrieved from [Link]
